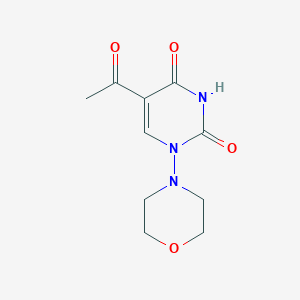
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione, also known as 5-AMPP, is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. It is a derivative of morpholine, an organic compound commonly used in the production of detergents and other household products. 5-AMPP has been studied for its properties as an inhibitor of several enzymes, including cyclooxygenase and 5-lipoxygenase. As a result, it has been explored for its potential to treat various diseases, including inflammation, cancer, and metabolic disorders.
Aplicaciones Científicas De Investigación
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to treat various diseases. It has been investigated for its ability to inhibit the activity of cyclooxygenase and 5-lipoxygenase enzymes, which are involved in the production of inflammatory mediators. As a result, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to treat inflammation and cancer. In addition, it has been explored for its potential to treat metabolic disorders such as obesity and diabetes.
Mecanismo De Acción
The mechanism of action of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is believed to involve the inhibition of cyclooxygenase and 5-lipoxygenase enzymes. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. By inhibiting the activity of these enzymes, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is thought to reduce the production of inflammatory mediators and thus reduce inflammation.
Biochemical and Physiological Effects
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to reduce inflammation, as well as its effects on cancer and metabolic disorders. In animal studies, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been shown to reduce inflammation in a variety of tissues, including the skin, lungs, and joints. In addition, it has been shown to reduce the growth of cancer cells in vitro and in vivo. Finally, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to reduce obesity and improve glucose metabolism in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it ideal for use in research studies. In addition, it has been shown to be effective in reducing inflammation, cancer cell growth, and metabolic disorders in animal models. However, there are also some limitations to its use in laboratory experiments. For example, its effects on humans have not been fully studied, and thus its safety and efficacy in humans is unknown.
Direcciones Futuras
The potential applications of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione are vast, and further research is needed to understand its full potential. Future research should focus on its safety and efficacy in humans, as well as its potential to treat other diseases. In addition, further research should explore its potential to treat other metabolic disorders, such as fatty liver disease and cardiovascular disease. Finally, further research should explore the mechanism of action of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione, as well as its potential to be used in combination with other drugs.
Métodos De Síntesis
The synthesis of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is relatively simple and can be achieved through a three-step process. The first step involves the reaction of morpholine with acetic anhydride, followed by a reaction with 1-chloro-4-nitrobenzene. The final step is the reaction of the product with 5-amino-1-methylpyridin-2-one, which yields 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione.
Propiedades
IUPAC Name |
5-acetyl-1-morpholin-4-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-7(14)8-6-13(10(16)11-9(8)15)12-2-4-17-5-3-12/h6H,2-5H2,1H3,(H,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSNLPRQHODUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

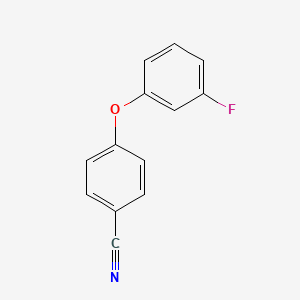
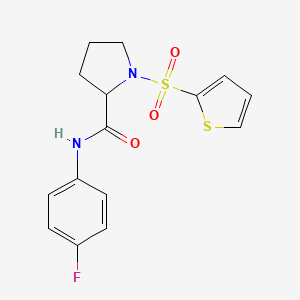
![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)
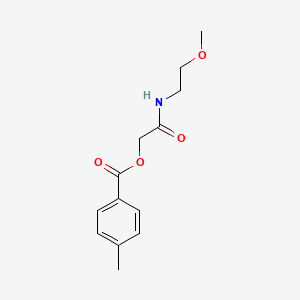
![4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2540308.png)
![(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one](/img/structure/B2540310.png)
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)
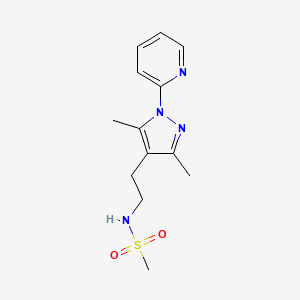
![1-(4-chloro-3-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2540313.png)
![3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine](/img/structure/B2540315.png)
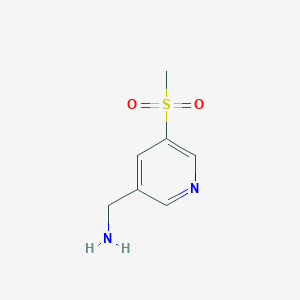
![4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2540321.png)
![4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2540323.png)
